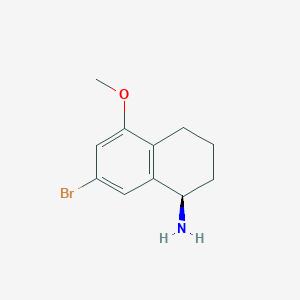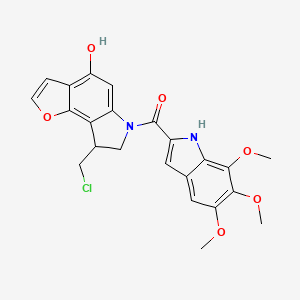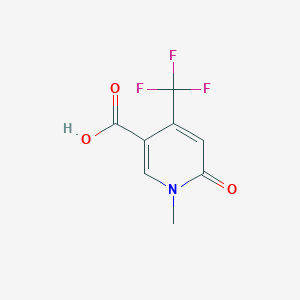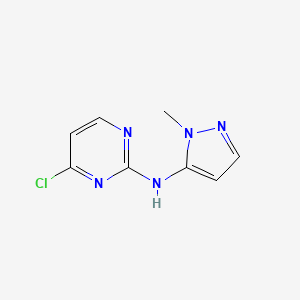![molecular formula C20H16N2 B13112879 3,6-bis[(E)-2-phenylethenyl]pyridazine CAS No. 5273-56-3](/img/structure/B13112879.png)
3,6-bis[(E)-2-phenylethenyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di(styryl)pyridazine is an organic compound belonging to the pyridazine family, characterized by the presence of two styryl groups attached to the 3 and 6 positions of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of 3,6-Di(styryl)pyridazine imparts specific physicochemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(styryl)pyridazine typically involves the reaction of pyridazine derivatives with styryl compounds. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of 3,6-Di(styryl)pyridazine may involve scalable synthetic routes such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers high yields under neutral conditions . The choice of reaction conditions and solvents can significantly impact the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Di(styryl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridazine N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazines, dihydropyridazines, and pyridazine N-oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,6-Di(styryl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying biological systems due to its ability to interact with biomolecules.
Mécanisme D'action
The mechanism of action of 3,6-Di(styryl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for platelet aggregation .
Comparaison Avec Des Composés Similaires
3,6-Di(styryl)pyridazine can be compared with other pyridazine derivatives, such as:
3,6-Di(thiophen-2-yl)pyridazine: This compound has similar structural features but contains thiophene rings instead of styryl groups.
Pyridazinone derivatives: These compounds contain a keto functionality and exhibit a wide range of biological activities.
Uniqueness: The presence of styryl groups in 3,6-Di(styryl)pyridazine imparts unique electronic and steric properties, making it distinct from other pyridazine derivatives. These properties contribute to its specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
5273-56-3 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
3,6-bis[(E)-2-phenylethenyl]pyridazine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
Clé InChI |
SVMPTVFQQGUGLV-PHEQNACWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)


![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)





![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)

![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)

